1-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol is a complex organic compound with a diverse range of applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes multiple functional groups such as an ether, an amine, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
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Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
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Alkylation: : The phenoxy intermediate is then alkylated with 4-ethylpiperazine in the presence of a suitable alkylating agent, such as an alkyl halide. This step requires a solvent like dimethylformamide (DMF) and a base to facilitate the reaction.
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Aminomethylation: : The next step involves the introduction of the aminomethyl group. This can be achieved by reacting the alkylated intermediate with formaldehyde and an amine, such as ethylamine, under acidic conditions.
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Final Coupling: : The final step involves the coupling of the aminomethylated intermediate with 2-methylprop-2-enylamine. This reaction is typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification steps such as recrystallization, distillation, or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the amine or ether groups, leading to the formation of corresponding oxides or ketones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the amine or ether groups to their corresponding alcohols or amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ether or amine groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides, sulfonyl chlorides
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
1-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol has several scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
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Biology: : In biological research, the compound is used to study the effects of various functional groups on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
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Medicine: : The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the optimization of drug-like properties.
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Industry: : In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors, enzymes, or other biomolecules, leading to a range of biological effects.
Molecular Targets and Pathways
Receptors: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity and leading to downstream signaling effects.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes.
Transporters: The compound may influence the activity of transporters, altering the uptake or efflux of ions or small molecules across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol: This compound differs by the presence of a methyl group instead of an ethyl group on the piperazine ring.
1-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol: This compound has a phenyl group on the piperazine ring instead of an ethyl group.
Uniqueness
1-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol is unique due to its specific combination of functional groups and structural features. The presence of both an ether and a piperazine ring, along with the aminomethyl and ethyl groups, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Properties
IUPAC Name |
1-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O3/c1-6-24-10-12-26(13-11-24)17-21(27)18-29-22-9-8-20(14-23(22)28-5)16-25(7-2)15-19(3)4/h8-9,14,21,27H,3,6-7,10-13,15-18H2,1-2,4-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRFEPWRPJULKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CN(CC)CC(=C)C)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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